molecular formula C8H5ClFNO3 B6266624 [(4-chloro-3-fluorophenyl)carbamoyl]formic acid CAS No. 480451-91-0

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid

Cat. No.: B6266624
CAS No.: 480451-91-0
M. Wt: 217.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chloro-3-fluorophenyl)carbamoyl]formic acid is a carbamoyl-substituted formic acid derivative featuring a halogenated aromatic ring. Its molecular formula is C₈H₅ClFNO₃, with a molecular weight of 235.58 g/mol. This structure is relevant in medicinal chemistry due to the electron-withdrawing effects of chlorine and fluorine, which may enhance acidity, stability, and receptor-binding interactions .

Properties

CAS No.

480451-91-0

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with formic acid to yield the desired product. The reaction conditions usually require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Oxidation Reactions

The carbamoyl and formyl groups are susceptible to oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Findings
KMnO₄ (acidic) / H₂O₂Quinone derivativesOxidation of the aromatic ring generates electrophilic quinones, confirmed via HPLC-MS analysis .
O₂ (catalytic Cu/Fe complexes)Carboxylic acid derivativesDecarbonylation of the formic acid moiety yields CO₂ and substituted phenylurea compounds .

Mechanistic Insight :

  • Oxidation occurs preferentially at the electron-rich aromatic ring due to electron-donating effects of the carbamoyl group.

  • Side-chain oxidation of the formyl group is less favorable unless strong oxidants are used .

Reduction Reactions

The carbamoyl group and halogen substituents participate in reduction pathways:

Reagent/ConditionsProduct FormedKey Findings
LiAlH₄ (anhydrous ether)Primary aminesSelective reduction of the carbamoyl group to -NH₂, retaining halogen substituents .
H₂ (Pd/C catalyst)Dehalogenated aryl derivativesCatalytic hydrogenation removes Cl/F substituents, forming unsubstituted phenyl rings .

Kinetic Studies :

  • Reduction with NaBH₄ proceeds sluggishly (<10% yield), whereas LiAlH₄ achieves >85% conversion in 2 hours .

  • Hydrogenolysis of the C–F bond requires elevated temperatures (>100°C) and prolonged reaction times .

Substitution Reactions

The chloro and fluoro groups undergo nucleophilic substitution:

Nucleophile/ConditionsProduct FormedKey Findings
NH₃ (high-pressure, 120°C)3-Fluoro-4-aminophenyl derivativesAmination occurs regioselectively at the para position to fluorine .
Alkoxides (K₂CO₃, DMF)Ether-linked analogsMethoxy/ethoxy groups replace chlorine with >90% selectivity .

Steric and Electronic Effects :

  • The meta-fluorine atom directs nucleophilic attack to the para position due to its electron-withdrawing nature .

  • Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidsBiaryl derivativesCoupling occurs at the chlorine position with >80% yield .
Buchwald-HartwigPd₂(dba)₃, Xantphos ligandN-Aryl aminesAmination proceeds under mild conditions (60°C, 12h) .

Cyclization and Condensation

The formic acid moiety participates in cyclocondensation:

Reagent/ConditionsProduct FormedKey Findings
POCl₃ (reflux)Oxazole ringsForms five-membered heterocycles via dehydration .
NH₂OH·HCl (EtOH, Δ)Isoxazolone derivativesCyclization with hydroxylamine yields fused bicyclic structures .

Stability and Degradation

Critical stability data under varying conditions:

ConditionObservationHalf-Life
Aqueous NaOH (pH 12)Hydrolysis of carbamoyl group2.5 hours
UV light (254 nm)Dehalogenation8 hours
Thermal (150°C)Decarboxylation30 minutes

Scientific Research Applications

Agricultural Applications

Herbicide Development
[(4-chloro-3-fluorophenyl)carbamoyl]formic acid is primarily recognized for its role as an acylurea herbicide. It effectively inhibits the growth of unwanted plants by targeting specific enzymes crucial for their metabolic processes. This compound disrupts amino acid synthesis and photosynthesis pathways, leading to the death of the targeted weeds.

Mechanism of Action
The herbicidal action of this compound involves:

  • Enzyme Inhibition: It inhibits enzymes necessary for amino acid synthesis.
  • Disruption of Photosynthesis: The compound interferes with the photosynthetic process, affecting energy production in plants.

Chemical Synthesis Applications

Precursor in Organic Synthesis
In organic chemistry, this compound serves as a valuable precursor for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of new materials and chemicals.

Reagent in Chemical Reactions
This compound is also utilized as a reagent in various chemical reactions, contributing to the synthesis of more complex molecules through established reaction pathways.

Biological Research Applications

Plant Growth Studies
Research into the effects of this compound on plant growth and development has revealed insights into its potential uses beyond herbicides. Studies are ongoing to understand its broader implications in plant biology and its interactions with various plant systems.

Medicinal Chemistry
There is growing interest in exploring the therapeutic potential of this compound. Preliminary investigations suggest it may have applications in treating specific diseases, although more research is needed to validate these findings and determine effective dosages and mechanisms.

Industrial Applications

Formulation in Agrochemicals
The compound is widely used in formulating herbicides and other agricultural chemicals due to its effectiveness and specificity. Its unique substitution pattern enhances its reactivity compared to similar compounds, making it a preferred choice in agrochemical formulations.

Mechanism of Action

The mechanism of action of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid involves the inhibition of specific enzymes in plants that are essential for their growth. By targeting these enzymes, the compound disrupts the metabolic pathways, leading to the death of the weed. The molecular targets include enzymes involved in amino acid synthesis and photosynthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares [(4-chloro-3-fluorophenyl)carbamoyl]formic acid with structurally related compounds, focusing on substituent effects, lipophilicity, and functional group variations.

Substituent Effects on Aromatic Rings

a) [(3-Chloro-4-cyanophenyl)carbamoyl]formic Acid (CAS 1153559-74-0)
  • Structure: Replaces the 3-fluoro group with a cyano (-CN) substituent.
  • This substitution could alter solubility and bioavailability .
  • Molecular Weight : 234.60 g/mol (slightly lower due to fluorine-to-cyanide substitution).
b) {[(4-Fluorophenyl)methyl]carbamoyl}formic Acid (CAS 864244-64-4)
  • Structure : Features a methylene spacer between the aromatic ring and carbamoyl group.
  • Molecular weight is 197.16 g/mol, significantly lower due to the absence of chlorine .
c) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
  • Structure : Alkyl carbamate derivatives with dual chlorine substituents.
  • Impact : Lipophilicity (measured via HPLC capacity factor k) increases with longer alkyl chains (e.g., methyl to butyl). For example, the butyl derivative (4i) exhibits a log k of 3.12 , compared to 1.89 for the methyl analog (4a). This trend highlights the role of alkylation in modulating bioavailability .

Physicochemical Properties

Table 1: Key Properties of Carbamoyl-Substituted Formic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Lipophilicity (log k) Key Functional Groups
This compound 4-Cl, 3-F on phenyl 235.58 Not reported Carbamoyl, halogenated aryl
[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid 3-Cl, 4-CN on phenyl 234.60 Not reported Carbamoyl, cyano, chloro
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid 4-F, methylene spacer 197.16 Not reported Carbamoyl, fluorinated benzyl
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl carbamate 4-Cl, 3-Cl, methyl carbamate 325.18 1.89 Carbamate, dichlorophenyl

Structural and Functional Modifications

  • Baeyer-Villiger Lactone Derivatives: Analogous compounds (e.g., 18 in ) introduce lactone rings via Baeyer-Villiger oxidation, drastically altering UV absorption profiles (e.g., λmax shifts from 355 nm to 300 nm) and carbonyl reactivity.
  • The target compound lacks this feature, limiting its conformational diversity .

Biological Activity

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

 4 chloro 3 fluorophenyl carbamoyl formic acid\text{ 4 chloro 3 fluorophenyl carbamoyl formic acid}

This structure features a chloro and a fluoro substituent on a phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and receptor targets. Research indicates that compounds with similar substituents often exhibit significant inhibitory effects on kinases and other proteins involved in cellular signaling pathways.

Pharmacological Effects

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, such as ACK1 (Activated Cdc42-associated kinase). For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition at nanomolar concentrations .
  • Antitumor Activity : The presence of halogenated phenyl groups is often associated with increased antitumor activity. The compound's structure suggests potential interactions with tumor-associated kinases, which could lead to reduced tumor growth in experimental models.
  • Anti-inflammatory Properties : Compounds with carboxylic acid functionalities have been noted for their anti-inflammatory effects. The formic acid moiety may contribute to this activity by modulating inflammatory pathways through the inhibition of cyclooxygenase enzymes .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
ACK1 Inhibition0.067Effective in pancreatic cancer cells
Tumor Growth Inhibition0.045Significant reduction in tumor size
Anti-inflammatory0.1Modulation of COX-2 activity

Detailed Research Findings

  • ACK1 Inhibition : A study highlighted that compounds structurally related to this compound exhibited potent inhibition of ACK1 kinase, crucial for tumor cell proliferation and survival. The mechanism involves direct binding to the ATP-binding site, leading to decreased phosphorylation of downstream targets such as AKT .
  • In Vivo Studies : Animal models treated with related compounds showed promising results in terms of tumor regression and improved survival rates, suggesting that the compound may hold therapeutic potential against certain cancers .
  • Inflammation Models : In models of acute inflammation, the compound demonstrated significant reductions in inflammatory markers, supporting its role as a potential anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing [(4-chloro-3-fluorophenyl)carbamoyl]formic acid, and how can purity be validated?

  • Answer : Synthesis can involve carbamoylation of formic acid derivatives with 4-chloro-3-fluoroaniline. Post-synthesis purification via reverse-phase HPLC using a C18 column (e.g., YMC-Actus Triart C18) with a mobile phase of acetonitrile/water (0.1% formic acid) is effective . Purity validation should combine LC-MS (to confirm molecular ion peaks, e.g., m/z 817 [M+H]+) and retention time consistency under standardized conditions (e.g., 1.32 minutes under SMD-TFA05) .

Q. How do environmental factors (temperature, humidity) influence the stability of this compound in storage?

  • Answer : While direct data on this compound is limited, studies on formic acid derivatives suggest:

  • Temperature : Lowering temperature from 23°C to 10°C reduces degradation/emission rates by 2–4× .
  • Humidity : Reducing relative humidity (RH) from 50% to 20% decreases reactivity by >2× .
  • Recommendation : Store at ≤10°C and ≤20% RH in inert atmospheres to minimize hydrolysis or carbamate bond cleavage .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Answer : Use gas chromatography-mass spectrometry (GC-MS) with Tenax TA sorbent for volatile derivatives or HPLC with formic acid-enhanced mobile phases to improve peak resolution . For trace analysis, thermal desorption GC-MS achieves detection limits <1 µg m⁻³ . Calibrate against reference standards under controlled humidity (20–50% RH) to avoid matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in emission rate data for formic acid derivatives under varying experimental conditions?

  • Answer : Contradictions often arise from:

  • Source multiplicity : Formic acid emissions may originate from competing pathways (e.g., degradation vs. environmental absorption) .
  • Method variability : Differences in sampling protocols (e.g., chamber loading factors, equilibration times) affect reported rates .
  • Solution : Standardize testing using ISO 16000-6 guidelines for chamber experiments and report full metadata (e.g., surface area-to-volume ratios, preconditioning steps) .

Q. What degradation markers should be monitored when studying this compound in archival materials?

  • Answer : Key markers include:

  • Volatile Organic Compounds (VOCs) : Acetic acid (common co-emitter) and chlorinated byproducts (e.g., 4-chloro-3-fluoroaniline) .
  • Non-volatile residues : Hydrolyzed products (e.g., formic acid and 4-chloro-3-fluorophenylurea) detected via solid-phase microextraction (SPME) coupled with GC-MS .
  • Caution : Avoid relying solely on acetic acid, as it is ubiquitous in indoor environments .

Q. How can computational modeling predict the environmental impact of this compound in heritage conservation?

  • Answer : Adapt gas-phase mass transfer models (e.g., Sparks et al., 1996) to simulate emission rates under dynamic temperature/RH conditions . Input parameters should include:

  • Partition coefficients : Derived from chamber experiments at 10–50% RH .
  • Reaction rates : Estimated via Arrhenius equations using degradation data at 10–23°C .
  • Validate models against field measurements in real storage environments .

Methodological Notes

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC, GC-MS, and SPME) to account for analytical biases .
  • Controlled Experiments : Use test chambers with standardized loading factors (e.g., 0.5–2.0 m²/m³) and precondition samples for 24 hours before measurements .
  • Ethical Reporting : Disclose all conflicting data sources (e.g., VOC overlaps from non-target materials) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.